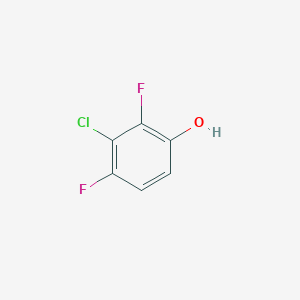

3-Chloro-2,4-difluorophenol

Übersicht

Beschreibung

3-Chloro-2,4-difluorophenol is a chemical compound with the CAS Number: 2268-00-0. It has a molecular weight of 164.54 . It is used in various applications and products .

Molecular Structure Analysis

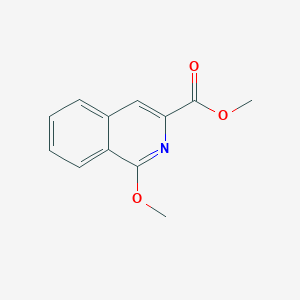

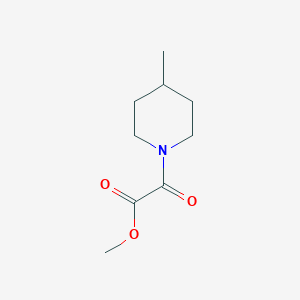

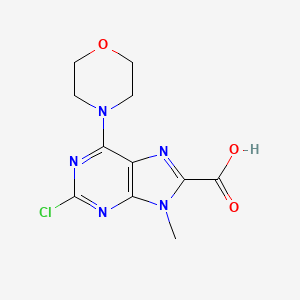

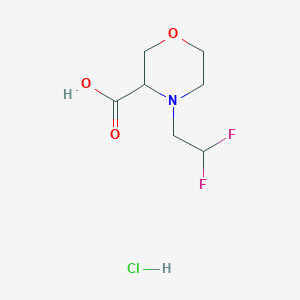

The molecular structure of 3-Chloro-2,4-difluorophenol is represented by the InChI code: 1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorophenol has a molecular weight of 164.54 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Regioexhaustive Functionalization in Organic Synthesis

3-Chloro-2,4-difluorophenol and related compounds like 2,4-difluorophenol play a significant role in the functionalization of difluorophenols and trifluorophenols through organometallic intermediates. This process is essential in synthesizing various hydroxybenzoic acids, demonstrating the potential of the organometallic approach in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

2. Spectroscopic Analysis and Molecular Structure

Research utilizing ab initio HF and density functional theory (DFT) has been conducted to analyze the molecular structure, NMR, and vibrational spectral properties of 2,4-difluorophenol. This research provides a comprehensive understanding of the compound's geometry and vibrational characteristics, which are crucial for various scientific applications (Subramanian, Anbarasan, & Manimegalai, 2009).

3. Synthesis of Fluorinated Organic Compounds

An improved method for the synthesis of fluorinated compounds, such as 3,5-difluorosalicylic acid, utilizes 2,4-difluorophenol as a starting material. This method is noteworthy for avoiding the use of corrosive chemicals like HF and fluorine gas, making it safer and more practical for laboratory synthesis (Weidner-Wells & Fraga-Spano, 1996).

4. Environmental Impact Assessment of Chlorophenols

Studies have assessed the environmental impact of chlorophenols, including compounds like 2,4-dichlorophenol. These assessments are crucial for understanding the toxicity, persistence, bioaccumulation, and organoleptic effects of chlorophenols in aquatic environments (Krijgsheld & Gen, 1986).

5. Catalytic Fluorination Processes

Catalytic fluorination processes involving compounds like 2-chloro-3,3,3-trifluoropropene are critical for the synthesis of various fluorinated compounds. This research contributes to the development of more efficient and selective catalytic systems (Mao et al., 2014).

6. Photocatalytic Degradation of Chlorophenols

Investigations into the photocatalytic degradation of chlorophenols, including 2,4-dichlorophenol, are essential for environmental remediation. These studies involve exploring different electrochemical methods and their effectiveness in degrading chlorophenols (Brillas, Sauleda, & Casado, 1998).

7. Chiral Intermediates in Pharmaceutical Synthesis

3-Chloro-2,4-difluorophenol derivatives serve as vital chiral intermediates in synthesizing pharmaceutical compounds such as Ticagrelor, an effective treatment for acute coronary syndromes. The process optimization for these bioreductions demonstrates the significance of these compounds in medicinal chemistry (Guo et al., 2017).

8. Photodegradation Studies

Spectroscopic studies of chlorophenols and their photodegradation products help understand the environmental fate and breakdown mechanisms of these compounds. This research is vital for assessing the environmental impact and degradation pathways of chlorophenols (Czaplicka & Kaczmarczyk, 2006).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that halogenated phenols can participate in various chemical reactions, such as nucleophilic substitution and free radical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluorophenol . .

Eigenschaften

IUPAC Name |

3-chloro-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJLUEQRXIJAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate](/img/structure/B1430566.png)